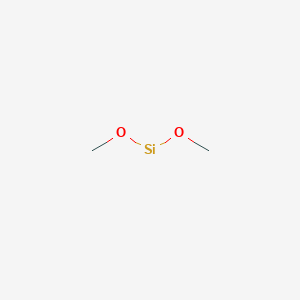

Dimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5314-52-3 |

|---|---|

Molecular Formula |

C2H6O2Si |

Molecular Weight |

90.15 g/mol |

InChI |

InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3 |

InChI Key |

UXFBJATYVZPQTG-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxysilane from Dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of dimethoxysilane (H₂Si(OCH₃)₂) from dichlorosilane (B8785471) (H₂SiCl₂). The information presented herein is curated for professionals in research and development who require a detailed understanding of the reaction, including experimental protocols, quantitative data, reaction mechanisms, and purification strategies.

Executive Summary

The synthesis of this compound from dichlorosilane via methanolysis is a fundamental process in organosilicon chemistry. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the silicon are replaced by methoxy (B1213986) groups from methanol (B129727). The primary challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can lead to side reactions and corrosion. This guide details a robust experimental protocol, outlines expected yields and reaction parameters, and provides a visual representation of the underlying chemical processes.

Reaction Overview and Mechanism

The core reaction involves the stepwise substitution of chloride ions on the dichlorosilane molecule with methoxide (B1231860) ions derived from methanol.

Overall Reaction: H₂SiCl₂ + 2CH₃OH → H₂Si(OCH₃)₂ + 2HCl

The reaction is typically carried out in a controlled environment to manage the exothermic nature of the reaction and the evolution of corrosive HCl gas.

Signaling Pathway of the Methanolysis Reaction

The following diagram illustrates the proposed signaling pathway for the methanolysis of dichlorosilane. This pathway highlights the sequential nature of the substitution and the role of key intermediates.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from analogous syntheses of alkoxysilanes.[1] Special care must be taken due to the hazardous nature of dichlorosilane.[2]

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Dichlorosilane | H₂SiCl₂ | ≥99% | (Specify Supplier) |

| Methanol | CH₃OH | Anhydrous, ≥99.8% | (Specify Supplier) |

| Urea (B33335) | (NH₂)₂CO | ≥99% | (Specify Supplier) |

| Sodium Bicarbonate | NaHCO₃ | Saturated Solution | (Specify Supplier) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ≥99% | (Specify Supplier) |

| Inert Gas (Nitrogen or Argon) | N₂ / Ar | High Purity | (Specify Supplier) |

Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas inlet and outlet (bubbler)

-

Thermometer

-

Neutralization vessel

-

Separatory funnel

-

Distillation apparatus (fractional)

Reaction Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble the dry three-neck flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and an inert gas inlet/outlet. Purge the entire system with dry nitrogen or argon.

-

Charging Reactants: In the flask, place dichlorosilane and urea. The molar ratio of urea to dichlorosilane should be approximately 1.2:1 to effectively scavenge the generated HCl.[1]

-

Methanol Addition: Charge the dropping funnel with anhydrous methanol. Add the methanol dropwise to the stirred dichlorosilane/urea mixture. The rate of addition should be controlled to maintain the reaction temperature below 40°C. An ice bath may be necessary to control the exothermic reaction.

-

Reaction: After the addition of methanol is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining HCl.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

The crude this compound is purified by fractional distillation under an inert atmosphere.

-

Collect the fraction boiling at the expected boiling point of this compound (approximately 45-47°C).

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from dichlorosilane. Data is based on analogous reactions and theoretical calculations.

| Parameter | Value | Reference/Comment |

| Stoichiometry | ||

| Dichlorosilane:Methanol Molar Ratio | 1 : 2.2 | A slight excess of methanol is recommended. |

| Dichlorosilane:Urea Molar Ratio | 1 : 1.2 | To ensure complete HCl scavenging.[1] |

| Reaction Conditions | ||

| Temperature | < 40°C | Control of exothermicity is crucial. |

| Reaction Time | 2 - 4 hours | |

| Pressure | Atmospheric | |

| Yield and Purity | ||

| Theoretical Yield | (Calculate based on starting materials) | |

| Expected Yield | 75 - 85% | Based on analogous reactions.[1] |

| Purity (post-distillation) | >98% | |

| Physical Properties | ||

| Boiling Point of this compound | ~46°C | |

| Density of this compound | ~0.87 g/cm³ |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.[3][4][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule. Expected ¹H NMR signals for this compound would be a singlet for the methoxy protons and a signal for the Si-H protons.[8][9][10][11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational frequencies, such as Si-H, Si-O, and C-H bonds.

Safety Considerations

-

Dichlorosilane: is a highly flammable, corrosive, and toxic gas that reacts violently with water.[2] It should be handled in a well-ventilated fume hood under an inert atmosphere.

-

Methanol: is flammable and toxic.

-

Hydrogen Chloride: is a corrosive gas that is evolved during the reaction. The use of an HCl scavenger like urea is highly recommended.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from dichlorosilane is a well-established, though hazardous, procedure. Careful control of reaction conditions, particularly temperature, and effective management of the HCl byproduct are critical for achieving high yields and purity. The protocol and data presented in this whitepaper provide a solid foundation for researchers and professionals to safely and efficiently perform this synthesis. Further optimization of reaction parameters may be possible depending on the specific scale and purity requirements of the application.

References

- 1. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]

- 2. Dichlorosilane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Dimethylthis compound(1112-39-6) 1H NMR spectrum [chemicalbook.com]

- 9. Diphenylthis compound(6843-66-9) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Dimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, reactivity, and handling of dimethoxysilane (CAS Number: 5314-52-3). Due to the limited availability of detailed experimental protocols specific to this compound in publicly accessible literature, this guide includes generalized procedures for the handling and reactions of moisture-sensitive alkoxysilanes, which are directly applicable to this compound.

Core Properties of this compound

This compound is an organosilicon compound featuring a silicon atom bonded to two methoxy (B1213986) groups and two hydrogen atoms. It is a colorless, volatile liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5314-52-3 | [1][2] |

| Molecular Formula | C₂H₈O₂Si | [1][2] |

| Molecular Weight | 92.17 g/mol | [3] |

| Boiling Point | 30.4 °C at 760 mmHg | [1][2] |

| Vapor Pressure | 626 mmHg at 25 °C | [1][2] |

| Topological Polar Surface Area | 18.5 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [2][3][4] |

| Rotatable Bond Count | 2 | [2][3][4] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of hydrolyzable methoxy groups and reactive silicon-hydride bonds.

Moisture Sensitivity and Hydrolysis: Like other alkoxysilanes, this compound is sensitive to moisture and must be handled with care, typically under an inert atmosphere.[1] In the presence of water, it undergoes hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is the first step in the formation of siloxane bonds (Si-O-Si) through subsequent condensation reactions. The hydrolysis and condensation of alkoxysilanes are complex processes catalyzed by either acids or bases.[5][6]

Stability: this compound is stable when stored in a tightly sealed container under a dry, inert atmosphere.[2] Exposure to moisture will lead to its decomposition.

Applications

This compound is primarily used as a coupling agent in the production of composite materials, where it enhances the adhesion between inorganic fillers and organic polymers.[1] It also serves as a reagent in the synthesis of various other organosilicon compounds and as a silylating agent in organic synthesis.[1]

Safety and Handling

Hazard Classification: According to GHS classifications, this compound is considered a self-reactive substance that may cause a fire upon heating and is harmful to aquatic life with long-lasting effects.[4]

Precautionary Measures: When handling this compound, it is crucial to take the following precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Store in a cool, well-ventilated place.[4]

-

Wear protective gloves, clothing, eye protection, and face protection.[4]

-

Ground and bond the container and receiving equipment to prevent static discharge.[4]

-

Avoid release to the environment.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

General Protocol for Hydrolysis of an Alkoxysilane:

Objective: To hydrolyze the alkoxysilane to form silanol (B1196071) intermediates for subsequent condensation or surface modification.

Materials:

-

Alkoxysilane (e.g., this compound)

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Deionized water

-

Acid or base catalyst (e.g., hydrochloric acid, ammonia)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

-

Preparation: Assemble the glassware and dry it thoroughly in an oven. Cool the glassware under a stream of inert gas.

-

Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve the alkoxysilane in the anhydrous solvent.

-

Hydrolysis: In a separate flask, prepare a solution of deionized water in the same solvent. If a catalyst is used, add it to the water-solvent mixture.

-

Addition: Slowly add the water-solvent mixture to the stirred alkoxysilane solution at a controlled temperature (e.g., using an ice bath). The rate of addition can influence the resulting particle size and polymer structure.

-

Reaction: Allow the reaction to stir for a specified period at a controlled temperature. The progress of the hydrolysis can be monitored by techniques such as FT-IR or NMR spectroscopy.

-

Work-up: The resulting solution of hydrolyzed silane (B1218182) can be used directly for condensation or surface treatment applications.

References

An In-depth Technical Guide on the Mechanism of Dimethoxysilane Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of dimethoxysilanes, a fundamental process in sol-gel science, surface modification, and the formulation of silicon-based materials relevant to various industrial and pharmaceutical applications. This document details the reaction pathways under both acidic and alkaline conditions, presents available kinetic data, outlines detailed experimental protocols for monitoring the reaction, and provides visual representations of the key processes.

Core Reaction Mechanism: A Two-Stage Process

The reaction of a dimethoxysilane, such as dimethylthis compound (DMDMS), with water is a sequential two-stage process involving an initial hydrolysis step followed by a subsequent condensation step.

1.1. Hydrolysis: In the first stage, the methoxy (B1213986) groups (–OCH₃) on the silicon atom are progressively replaced by hydroxyl groups (–OH) through a nucleophilic substitution reaction with water. This reaction is catalyzed by either an acid or a base and produces methanol (B129727) as a byproduct. The hydrolysis proceeds in two steps:

-

First Hydrolysis: R₂Si(OCH₃)₂ + H₂O ⇌ R₂Si(OCH₃)(OH) + CH₃OH

-

Second Hydrolysis: R₂Si(OCH₃)(OH) + H₂O ⇌ R₂Si(OH)₂ + CH₃OH

The resulting silanediol (B1258837), R₂Si(OH)₂, is a key reactive intermediate.

1.2. Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation to form stable siloxane bonds (Si–O–Si). This process can occur through two primary pathways, releasing either water or alcohol:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule. ≡Si–OH + CH₃O–Si≡ → ≡Si–O–Si≡ + CH₃OH

Due to the difunctional nature of the precursor, these condensation reactions can lead to the formation of linear chains, cyclic oligomers, and ultimately, cross-linked polysiloxane networks.

Catalysis and Reaction Kinetics

The rate of hydrolysis is significantly influenced by the pH of the reaction medium. The reaction is slowest near neutral pH and is accelerated by both acid and base catalysts.[1][2]

2.1. Acid-Catalyzed Mechanism Under acidic conditions, a methoxy group is rapidly protonated in an equilibrium step, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water.[1][3] This mechanism generally favors the hydrolysis reaction over the condensation reaction. The substitution of electron-donating alkyl groups (like methyl) for alkoxy groups tends to stabilize the positively charged transition state, influencing the overall reaction rate.[2]

2.2. Base-Catalyzed Mechanism In alkaline solutions, the hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile and directly attacks the silicon atom.[1][3] This pathway is believed to proceed through a pentacoordinate silicon intermediate.[1] Unlike the acid-catalyzed route, base catalysis typically promotes the condensation of silanols more significantly, often leading to faster gelation. Electron-withdrawing substituents on the silicon atom can stabilize the negatively charged intermediate, thereby enhancing the hydrolysis rate under basic conditions.[2]

Below is a diagram illustrating the general pathways for acid- and base-catalyzed hydrolysis and subsequent condensation.

Quantitative Data on Silane (B1218182) Hydrolysis

Specific kinetic data for dimethylthis compound (DMDMS) is not extensively available in the reviewed literature. However, studies on the closely related analogue, dimethyldiethoxysilane (DMDES or DDS), provide valuable insights into the reaction kinetics. The following table summarizes representative data for the ammonia-catalyzed hydrolysis of DMDES.

| Parameter | Reactant System | Conditions | Value | Reference |

| Reaction Order | DMDES (DDS) | Ammonia catalysis in methanol | First Order | [4] |

| Hydrolysis Rate Constant (k) | TEOS/DDS Mixture (0.4 M NH₃, 8 M H₂O) | 25 °C | 0.0039 min⁻¹ | [4] |

| Hydrolysis Rate Constant (k) | DMDES (DDS) only (0.4 M NH₃, 8 M H₂O) | 25 °C | 0.0053 min⁻¹ | [4] |

Note: TEOS refers to tetraethoxysilane. The rate constants were determined using in-situ ²⁹Si liquid-state NMR.[4] The data indicates that the hydrolysis rate of DMDES is influenced by the presence of other silanes in the mixture.

Experimental Protocols

Monitoring the kinetics of this compound hydrolysis is crucial for understanding and controlling the subsequent material properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful in-situ techniques for this purpose.

Monitoring Hydrolysis by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, allows for the direct quantification of reactants, intermediates, and products over time.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the dimethylthis compound in a suitable solvent (e.g., ethanol, methanol). A deuterated solvent (e.g., D₂O, ethanol-d6) can be used for the lock signal.

-

In a separate container, prepare the aqueous solution with the desired pH by adding an acid (e.g., HCl) or base (e.g., ammonia) catalyst.

-

To initiate the reaction, mix the silane solution with the aqueous catalyst solution in a standard NMR tube at a controlled temperature (e.g., 25 °C). The final concentrations should be accurately known. For quantitative ²⁹Si NMR, a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to ensure full relaxation of the silicon nuclei.[4]

-

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer, pre-equilibrated at the desired reaction temperature.

-

Acquire a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals. For ²⁹Si NMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

-

Data Analysis:

-

¹H NMR: Track the decrease in the signal intensity of the methoxy protons (–OCH₃) of the silane and the corresponding increase in the methanol signal to follow the hydrolysis rate.

-

²⁹Si NMR: Observe the chemical shifts to identify and quantify the starting dialkoxysilane, the partially hydrolyzed intermediate [R₂Si(OCH₃)(OH)], the fully hydrolyzed silanediol [R₂Si(OH)₂], and various condensed siloxane species (dimers, trimers, etc.).[4][5] The concentration of each species can be determined by integrating the respective signals.

-

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for observing changes in chemical bonding during the reaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of dimethylthis compound in a solvent mixture (e.g., water/ethanol) with the chosen catalyst. The concentration should be suitable for transmission or Attenuated Total Reflectance (ATR) measurements.

-

For in-situ monitoring, the reaction can be initiated directly in the FTIR cell or sample holder.

-

-

FTIR Measurement:

-

Record FTIR spectra of the solution over time using a consistent background spectrum (e.g., the solvent mixture without the silane).

-

Key vibrational bands to monitor include:

-

-

Data Analysis:

-

The rate of hydrolysis can be determined by monitoring the change in the absorbance intensity of the characteristic Si–O–CH₃ peak over time. A series of hydrolysis rate constants can be obtained through linear regression analysis under various reaction conditions.[2]

-

The following diagram outlines a general workflow for these kinetic studies.

Conclusion

The hydrolysis of dimethoxysilanes is a fundamental and versatile chemical process, the mechanism of which is critically dependent on the catalytic conditions. Under acidic catalysis, the reaction proceeds via a protonated intermediate, favoring hydrolysis over condensation. Conversely, base-catalyzed hydrolysis involves a direct nucleophilic attack leading to a pentacoordinate silicon intermediate and generally promotes subsequent condensation reactions. A thorough understanding and precise control of these reaction pathways, monitored through robust analytical techniques like NMR and FTIR spectroscopy, are essential for researchers and drug development professionals aiming to design and synthesize advanced silicon-based materials with tailored properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundational framework for the investigation and application of these reactive silane systems.

References

An In-depth Technical Guide to the Reactivity of Dimethoxysilane with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Dimethoxysilane (DMS), and its close analogs such as dimethylthis compound (DMDMS), are versatile silicon compounds whose reactivity with protic solvents is fundamental to their application in materials science, organic synthesis, and bioconjugation strategies relevant to drug development. This guide provides a comprehensive overview of the core principles governing these reactions, focusing on hydrolysis and alcoholysis. It consolidates available quantitative data, details experimental protocols for kinetic analysis, and illustrates the underlying reaction pathways.

Core Reaction Mechanisms: Hydrolysis and Alcoholysis

The reactivity of this compound with protic solvents (H-Y, where Y is typically -OH, -OR) is characterized by the nucleophilic substitution at the silicon center. This process involves the cleavage of the silicon-oxygen bond of the methoxy (B1213986) group (-OCH₃) and the formation of a new bond with the incoming protic solvent. The two primary reactions are hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).

These reactions can be catalyzed by either acids or bases, and the reaction rates are significantly influenced by the pH of the medium, the nature of the solvent, and the temperature.[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of the protic solvent on the more electrophilic silicon atom. The reaction generally proceeds through a transition state with a pentacoordinate silicon species.

Base-Catalyzed Mechanism

In the presence of a base, the protic solvent is deprotonated to form a more potent nucleophile (e.g., hydroxide (B78521) or alkoxide ion). This nucleophile then directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate, which subsequently expels a methoxide (B1231860) ion.

Quantitative Data on Reaction Kinetics

The following tables summarize the available quantitative data for the hydrolysis of dimethylthis compound (DMDMS) and dimethyldiethoxysilane (DMDES), which serve as close analogs for this compound.

Table 1: Hydrolysis Rate Constants for Dimethylthis compound (DMDMS) under Alkaline Conditions [2]

| Catalyst (Base) | pH | Initial DMDMS Concentration (mol/L) | Apparent Rate Constant (k_obs) (min⁻¹) |

| NaOH | 11.0 | 0.1 | Data not explicitly provided in abstract |

| NaOH | 12.0 | 0.1 | Data not explicitly provided in abstract |

| NH₃·H₂O | 10.0 | 0.1 | Data not explicitly provided in abstract |

| NH₃·H₂O | 11.0 | 0.1 | Data not explicitly provided in abstract |

Note: The source article indicates that a series of hydrolysis rate constants were determined under various reaction conditions, but the specific values are not detailed in the abstract. Access to the full text is required for complete data.[2]

Table 2: Hydrolysis Rate Constants for Tetraethoxysilane (TEOS) and Dimethyldiethoxysilane (DMDES) Mixtures Catalyzed by Ammonia [3]

| Silane Mixture | Catalyst | Temperature (°C) | Silane | Hydrolysis Rate Constant (k) |

| TEOS/DMDES | NH₃ | 25 | TEOS | Value larger than in single TEOS system |

| TEOS/DMDES | NH₃ | 25 | DMDES | Value smaller than in single DMDES system |

Note: The study confirms the hydrolysis of DMDES in the mixture remains first order. However, specific numerical values for the rate constants require consulting the full publication.[3]

Table 3: Hydrolysis Kinetic Data for Related Alkoxysilanes [1]

| Silane | Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Dimethyldiethoxysilane (DMDEOS) | pH 2 to 5 | 0 - 0.6 M⁻¹ min⁻¹ | - |

| Methyltriethoxysilane (MTES) | pH 3.134 | - | 57.61 |

| Methyltriethoxysilane (MTES) | pH 3.83 | - | 97.84 |

| Tetraethoxysilane (TEOS) | pH 3.134 | - | 31.52 |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. The following sections outline the methodologies for monitoring the hydrolysis and alcoholysis of dimethoxysilanes using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Monitoring Hydrolysis Kinetics by FTIR Spectroscopy

This method is based on monitoring the disappearance of the characteristic Si-OCH₃ absorption band.[2]

Materials and Equipment:

-

Dimethylthis compound (DMDMS)

-

Deionized water

-

Appropriate acid (e.g., HCl) or base (e.g., NaOH) for catalysis

-

Anhydrous solvent (e.g., dioxane or a suitable alcohol if co-solvent is needed)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the catalyst (acid or base) in deionized water at the desired concentration.

-

In a reaction vessel maintained at a constant temperature, place the desired volume of the catalyst solution and any co-solvent.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a known amount of DMDMS to the stirred solution. Start data acquisition immediately.

-

-

FTIR Data Acquisition:

-

Collect FTIR spectra at regular time intervals. The spectral range should cover the Si-OCH₃ stretching vibration, which is a key indicator of the reactant concentration.

-

-

Data Analysis:

-

Measure the absorbance of the Si-OCH₃ peak at each time point.

-

Assuming pseudo-first-order kinetics (if water is in large excess), plot the natural logarithm of the Si-OCH₃ peak absorbance versus time.

-

The negative of the slope of the resulting linear fit will give the apparent rate constant (k_obs).

-

Protocol 2: In-situ Monitoring of Hydrolysis and Alcoholysis by ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful tool for quantitatively tracking the concentrations of the starting silane, partially hydrolyzed/alcoholyzed intermediates, and fully reacted products.[3][4]

Materials and Equipment:

-

Dimethylthis compound (DMDMS) or Dimethyldiethoxysilane (DMDES)

-

Protic solvent (e.g., D₂O for hydrolysis, deuterated methanol (B129727) or ethanol (B145695) for alcoholysis)

-

Catalyst (acid or base)

-

NMR spectrometer equipped with a broadband probe

-

NMR tubes

-

Relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) to shorten T₁ relaxation times for quantitative measurements[3]

Procedure:

-

Sample Preparation:

-

In an NMR tube, combine the deuterated protic solvent, the catalyst, and the relaxation agent.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

-

-

Reaction Initiation:

-

Inject a known amount of the this compound into the NMR tube and mix thoroughly.

-

Immediately begin acquiring ²⁹Si NMR spectra.

-

-

NMR Data Acquisition:

-

Acquire a series of single-pulse ²⁹Si NMR spectra over time. It is crucial to use a sufficiently long relaxation delay between pulses to ensure full relaxation of the silicon nuclei for accurate quantification. The use of a relaxation agent can significantly reduce this delay.[3]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the starting this compound and the various reaction products.

-

Plot the concentration of the starting material as a function of time.

-

Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying the kinetics of this compound reactivity.

Caption: Stepwise hydrolysis of this compound.

Caption: Stepwise alcoholysis of this compound.

Caption: General experimental workflow for kinetic studies.

Conclusion

The reaction of this compound with protic solvents is a cornerstone of silicon chemistry, enabling the formation of a wide array of materials and functionalized molecules. Understanding the kinetics and mechanisms of hydrolysis and alcoholysis is paramount for controlling reaction outcomes and designing novel applications. While quantitative data for this compound itself is somewhat limited in the public domain, the study of its close analogs, dimethylthis compound and dimethyldiethoxysilane, provides valuable insights. The detailed experimental protocols outlined in this guide, utilizing FTIR and ²⁹Si NMR spectroscopy, offer robust frameworks for researchers to further investigate and quantify the reactivity of this important class of compounds.

References

Quantum Chemical Calculations of Dimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For organosilicon compounds like dimethoxysilane, theoretical methods can predict optimized geometries, vibrational spectra, electronic properties, and reaction pathways with a high degree of accuracy. This information is invaluable for understanding the structure-property relationships that govern the behavior of these molecules.

This guide details the pertinent theoretical methodologies, including Density Functional Theory (DFT) and ab initio methods, which are commonly employed for the study of organosilanes. It will also present the expected format for the reporting of key quantitative data, such as optimized molecular geometries and vibrational frequencies, and illustrate the logical workflow of a computational study on this compound.

Theoretical Methodologies

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable computational results. The choice is often a compromise between computational cost and desired accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and versatile method for the quantum chemical study of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. A key aspect of DFT is the choice of the exchange-correlation functional.

-

Functionals: For organosilanes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide good results for both geometric and energetic properties.

-

Basis Sets: Pople-style basis sets are commonly used. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, is often a good starting point. For more accurate calculations, particularly for vibrational frequencies, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is often used for geometry optimizations and energy calculations.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for accuracy in quantum chemistry, though their computational cost is very high.

Computational Protocol for this compound

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The starting point is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the forces on each atom are minimized.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

-

Property Calculations: Following the geometry optimization and frequency calculation, various other properties can be computed, such as:

-

Thermochemical properties: Enthalpy, entropy, and Gibbs free energy.

-

Electronic properties: Dipole moment, polarizability, and molecular orbital energies (HOMO, LUMO).

-

NMR chemical shifts: These can be calculated to aid in the interpretation of experimental NMR spectra.

-

Molecular Structure of this compound

A crucial output of quantum chemical calculations is the optimized molecular geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. While specific published tables of the computationally optimized geometry for this compound are scarce, Table 1 presents an illustrative example of how this data would be structured, based on expected values for similar organosilicon compounds.

Table 1: Illustrative Optimized Geometry of this compound (Note: These are representative values and not from a specific published calculation on this compound.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | |||||

| r(Si-H) | Si | H | 1.48 | ||

| r(Si-O) | Si | O | 1.65 | ||

| r(O-C) | O | C | 1.42 | ||

| r(C-H) | C | H | 1.09 | ||

| Bond Angles | |||||

| ∠(H-Si-H) | H | Si | H | 108.5 | |

| ∠(O-Si-O) | O | Si | O | 110.2 | |

| ∠(H-Si-O) | H | Si | O | 109.8 | |

| ∠(Si-O-C) | Si | O | C | 123.5 | |

| ∠(O-C-H) | O | C | H | 109.5 | |

| Dihedral Angles | |||||

| τ(H-Si-O-C) | H | Si | O | C | 180.0 (trans) |

| τ(Si-O-C-H) | Si | O | C | H | 60.0 (gauche) |

Vibrational Spectrum of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying and characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and intensities, which are invaluable for assigning the peaks in experimental spectra. Table 2 provides a template for presenting the calculated vibrational frequencies and their assignments.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: These are representative values and not from a specific published calculation on this compound. Frequencies are typically scaled by an empirical factor to better match experimental data.)

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | A' | 2980 | 25.3 | 15.2 | CH₃ asymmetric stretch |

| ν₂ | A' | 2950 | 15.1 | 20.5 | CH₃ symmetric stretch |

| ν₃ | A" | 2200 | 85.7 | 5.8 | Si-H stretch |

| ν₄ | A' | 1460 | 10.2 | 8.1 | CH₃ deformation |

| ν₅ | A' | 1090 | 150.4 | 12.3 | Si-O-C asymmetric stretch |

| ν₆ | A' | 840 | 65.2 | 25.7 | Si-O-C symmetric stretch |

| ν₇ | A" | 920 | 40.1 | 3.2 | SiH₂ wag |

| ν₈ | A' | 730 | 30.5 | 18.9 | SiH₂ rock |

| ν₉ | A" | 250 | 5.6 | 2.1 | Torsion |

Visualizations

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

Caption: Ball-and-stick model of this compound.

A Technical Guide to the Spectroscopic Analysis of Dimethoxysilane

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dimethoxysilane (H₂Si(OCH₃)₂) and its derivatives. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, researchers can obtain detailed structural information, confirm purity, and understand the molecular environment of this important organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing specific information about the hydrogen, carbon, and silicon nuclei.

Note on Data: Experimental spectroscopic data for the parent this compound (H₂Si(OCH₃)₂) is not widely published. Therefore, data for the closely related and well-characterized analogue, dimethylthis compound ((CH₃)₂Si(OCH₃)₂) , is used in the following tables to provide representative quantitative values. The key differences for the parent compound, such as the presence of Si-H protons, will be discussed.

Proton (¹H) NMR Analysis

¹H NMR provides information on the hydrogen environments in the molecule. For the parent this compound, two distinct signals are expected: one for the protons on the silicon atom (Si-H) and one for the protons of the methoxy (B1213986) groups (O-CH₃). For the analogue dimethylthis compound, signals for the Si-CH₃ and O-CH₃ protons are observed.

| Functional Group | Representative Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Si-CH₃ (in (CH₃)₂Si(OCH₃)₂) | 0.13[1] | Singlet | J(²⁹Si, ¹H) ≈ 7.0[1] |

| O-CH₃ (in (CH₃)₂Si(OCH₃)₂) | 3.51[1] | Singlet | J(²⁹Si, ¹H) ≈ 3.9[1] |

| Si-H (in H₂Si(OCH₃)₂) | ~4.0 - 5.0 (Predicted) | Triplet (Coupling to OCH₃) | - |

The Si-H chemical shift is predicted based on typical values for hydrosilanes. The multiplicity would be a triplet if coupling to the two methoxy groups is resolved, though it often appears as a singlet or complex multiplet.

Carbon (¹³C) NMR Analysis

¹³C NMR identifies the different carbon environments. In this compound and its simple alkyl derivatives, this primarily involves the methoxy carbons.

| Functional Group | Representative Chemical Shift (δ) [ppm] |

| Si-CH₃ (in (CH₃)₂Si(OCH₃)₂) | ~ -4.0 (Estimated) |

| O-CH₃ (in (CH₃)₂Si(OCH₃)₂) | ~ 50.0[2] |

Silicon (²⁹Si) NMR Analysis

²⁹Si NMR is highly sensitive to the substituents on the silicon atom and provides a wide chemical shift range, making it excellent for characterizing silicon compounds.[3]

| Compound Structure | Representative Chemical Shift (δ) [ppm] |

| (CH₃)₂Si(OCH₃)₂ | -3.6 |

| H₂Si(OCH₃)₂ | ~ -50 to -70 (Predicted) |

The ²⁹Si chemical shift is highly dependent on the number of electronegative oxygen atoms attached. The predicted value for H₂Si(OCH₃)₂ is based on trends observed in methoxysilanes.[4] A common challenge in ²⁹Si NMR is a broad background signal from the glass NMR tube and probe, typically around -110 ppm, which can be mitigated by using specific experimental techniques or sapphire tubes.[3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a unique fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa.

Note on Data: The following table includes characteristic frequencies for this compound derivatives. The Si-H stretching frequency, a critical band for the parent compound, is included from general data on hydrosilanes.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| ν(Si-H) | ~2100 - 2250 | Strong | Strong, sharp stretch characteristic of hydrosilanes. |

| ν(C-H) | 2960, 2843 | 2960, 2843 | Asymmetric and symmetric stretching of methoxy groups. |

| δ(CH₃) | 1465 | 1465 | Asymmetric bending of methoxy groups. |

| νₐₛ(Si-O-C) | ~1080 - 1100 | Weak | Strong, broad asymmetric stretch. Key diagnostic band. |

| νₛ(Si-O-C) | ~840 | ~600 - 700 | Symmetric stretch, often coupled with Si-C modes.[5] |

| ρ(Si-CH₃) | ~770 | ~770 | Rocking mode for methylsilane derivatives. |

Data sourced and adapted from NIST WebBook for dimethylthis compound and general vibrational frequency tables.[6][7]

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on an integrated approach, where data from multiple spectroscopic techniques are combined to build a complete structural picture. The workflow below illustrates this process, from sample handling to final structural confirmation.

Experimental Protocols

Given that this compound and related alkoxysilanes are sensitive to moisture and air, proper handling is critical for obtaining accurate spectroscopic data.

NMR Sample Preparation (Air-Sensitive Protocol)

This protocol outlines the preparation of an NMR sample using a J. Young tube on a Schlenk line, a common method for air-sensitive compounds.[8]

-

Dry the NMR Tube: Place a 5 mm J. Young NMR tube in a drying oven at >100°C for at least 4 hours. Allow it to cool in a desiccator.

-

Prepare the Schlenk Line: Attach the J. Young tube to the Schlenk line via a suitable adapter.

-

Evacuate and Refill: Carefully evacuate the NMR tube and refill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[8]

-

Add the Sample: Under a positive pressure of inert gas, briefly remove the Teflon tap and add the this compound sample (typically 5-25 mg) into the tube using a clean, dry syringe or cannula.

-

Add the Solvent: Using a gas-tight syringe, add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.

-

Seal and Mix: Securely close the Teflon tap on the J. Young tube. Gently agitate the tube to dissolve the sample completely. The sample is now ready for analysis.

Infrared (IR) Spectroscopy Protocol

This protocol is for acquiring the IR spectrum of a neat liquid sample.

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. If using a transmission cell (e.g., NaCl plates), place a drop between the plates and assemble the cell.

-

Data Acquisition: Place the sample into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ with a resolution of ± 2 cm⁻¹.[9]

-

Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable dry solvent (e.g., anhydrous hexane (B92381) or isopropanol) and allow it to evaporate completely.

Raman Spectroscopy Protocol

This protocol describes the acquisition of a Raman spectrum for a liquid sample. Glass vials, such as NMR tubes, can be used for sample containment, which is a significant advantage for air-sensitive compounds.[10]

-

Sample Preparation: Transfer the this compound sample into a clean glass vial or a standard NMR tube inside a glovebox or under an inert atmosphere. Seal the container.

-

Instrument Setup: Place the sealed sample into the sample holder of the Raman spectrometer.

-

Focus the Laser: Carefully focus the excitation laser (e.g., 532 nm or 785 nm) onto the liquid sample, ensuring the focal point is not on the glass wall to minimize background fluorescence.

-

Data Acquisition: Acquire the spectrum over the desired Raman shift range (e.g., 4000-100 cm⁻¹).[9] Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

-

Data Processing: Process the raw spectrum to remove any background fluorescence, if necessary, using baseline correction algorithms.

Data Interpretation and Structural Correlation

The true analytical power of spectroscopy comes from correlating specific spectral features to distinct parts of the molecular structure. The diagram below illustrates these key relationships for this compound.

References

- 1. Dimethylthis compound(1112-39-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. unige.ch [unige.ch]

- 5. researchgate.net [researchgate.net]

- 6. Silane, dimethoxydimethyl- [webbook.nist.gov]

- 7. srd.nist.gov [srd.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide on the Thermal Decomposition of Dimethoxysilane

A Note on Data Availability: Publicly available, in-depth experimental and theoretical data specifically on the thermal decomposition of dimethoxysilane (DMS, H₂Si(OCH₃)₂) is notably scarce. Therefore, this guide provides a comprehensive overview based on the well-documented thermal behavior of analogous and structurally related alkoxysilanes, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS). The principles, reaction pathways, and experimental methodologies detailed herein are presented as a predictive framework for understanding the potential thermal decomposition of this compound.

Introduction

This compound is a member of the alkoxysilane family, compounds that are pivotal as precursors in the chemical vapor deposition (CVD) of silicon-based thin films, including silicon dioxide (SiO₂) and silicon oxycarbide (SiOC). The thermal decomposition of these precursors is a critical step in the deposition process, dictating the composition, quality, and properties of the resulting films. Understanding the fundamental mechanisms of their decomposition is paramount for process optimization and the development of novel materials in the pharmaceutical and materials science sectors. This guide explores the anticipated thermal decomposition pathways of this compound, drawing parallels from comprehensive studies on similar alkoxysilane molecules.

Postulated Thermal Decomposition Pathways

The thermal decomposition of alkoxysilanes can proceed through several competing pathways, the prevalence of which is highly dependent on factors such as temperature, pressure, and the presence of reactive gases or catalytic surfaces. For this compound, the primary decomposition routes are expected to involve the cleavage of Si-O, O-C, C-H, and Si-H bonds.

Two principal mechanisms are postulated:

-

Concerted Molecular Elimination: This pathway involves the intramolecular elimination of stable molecules. For this compound, a likely concerted reaction is the β-hydride elimination, analogous to the decomposition of TEOS, which would lead to the formation of silanol (B1196071) (Si-OH) groups and formaldehyde (B43269) (CH₂O). Subsequent condensation of the silanol intermediates would then form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silicon dioxide network and the release of hydrogen gas.

-

Radical Chain Mechanisms: At higher temperatures, homolytic bond cleavage becomes more significant, initiating radical chain reactions. The weakest bonds in the this compound molecule are likely the Si-C and O-C bonds, and their cleavage would generate various radical species. These highly reactive radicals can then participate in a complex series of propagation and termination steps, leading to a wider array of byproducts.

The following diagram illustrates these potential primary decomposition pathways for this compound.

Caption: Postulated decomposition pathways of this compound.

Quantitative Data from Analogous Systems

Table 1: Thermal Decomposition Temperatures of Analogous Alkoxysilanes

| Compound | Decomposition Temperature Range (°C) | Experimental Conditions | Reference |

| Methyltrimethoxysilane (MTMS) | 400 - 600 | Thermal decomposition in helium/air | [1] |

| Tetraethoxysilane (TEOS) | 650 - 750 | Low-Pressure Chemical Vapor Deposition (LPCVD) | [2] |

Table 2: Major Gaseous Byproducts from the Decomposition of Analogous Alkoxysilanes

| Precursor | Major Byproducts | Analytical Method | Reference |

| Methyltrimethoxysilane (MTMS) | Methane, Ethane, Ethene, Ethanol, Dimethyl ether | Mass Spectrometry | [1] |

| Tetraethoxysilane (TEOS) | Ethylene, Ethanol, Acetaldehyde, Ethane | Not specified | [3] |

Experimental Protocols for Studying Thermal Decomposition

The investigation of the thermal decomposition of a precursor like this compound typically involves a combination of a controlled reactor system and sensitive analytical techniques to identify and quantify the reaction products.

Pyrolysis Reactor Setup

A common experimental setup for studying gas-phase thermal decomposition is a flow tube reactor.

-

Reactor: A quartz or ceramic tube is housed within a high-temperature furnace capable of precise temperature control.

-

Precursor Delivery: Liquid this compound is placed in a temperature-controlled bubbler. A carrier gas (e.g., nitrogen or argon) is passed through the bubbler to transport the precursor vapor into the reactor. Mass flow controllers are used to maintain precise control over the precursor and carrier gas flow rates.

-

Pressure Control: The pressure within the reactor is controlled using a downstream pressure controller and a vacuum pump.

-

Sampling: The gas stream exiting the reactor is sampled for analysis. The sampling line is typically heated to prevent condensation of less volatile products.

The following diagram illustrates a typical experimental workflow for such a study.

Caption: Generalized experimental workflow for thermal decomposition studies.

Analytical Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ or ex-situ FTIR can be used to identify functional groups of gaseous products and changes in the solid film deposited on a substrate within the reactor.

-

Mass Spectrometry (MS): A mass spectrometer coupled to the reactor outlet can identify the mass-to-charge ratio of the decomposition products, helping to determine their molecular weights and structures.

-

Gas Chromatography (GC): GC is used to separate the different components of the product gas mixture, allowing for their individual identification and quantification, often in conjunction with a mass spectrometer (GC-MS).

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding of its potential behavior can be extrapolated from studies of analogous alkoxysilanes. It is anticipated that the decomposition proceeds via a combination of concerted molecular elimination and radical chain mechanisms, with the dominant pathway being temperature-dependent. The primary products are expected to include formaldehyde, methane, methanol, and ultimately a silicon dioxide network. Further dedicated experimental and computational studies are necessary to fully elucidate the specific kinetics and mechanisms of this compound pyrolysis. Such research would be invaluable for the precise control of silicon dioxide film deposition in various high-technology applications, including advanced drug delivery systems and biomedical device coatings.

References

An In-depth Technical Guide to Dimethoxysilane Precursors for Silicon-Based Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dimethoxysilanes as versatile precursors for the synthesis of advanced silicon-based materials. It covers their fundamental properties, the critical sol-gel process, and detailed methodologies for the preparation and characterization of silica (B1680970) nanoparticles and silicone polymers.

Introduction to Dimethoxysilanes

Dimethoxysilanes are a class of organosilicon compounds characterized by the presence of two methoxy (B1213986) groups (-OCH3) attached to a central silicon atom. Their general formula is R_nSi(OCH_3)_2, where 'R' can be a variety of organic functional groups. These precursors are instrumental in materials science due to their ability to form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions, which are the cornerstone of the sol-gel process. This process allows for the creation of highly pure and homogenous silicon-based materials at relatively low temperatures. The specific properties of the resulting materials can be tailored by the choice of the organic substituent 'R' on the silane (B1218182) precursor. A widely used example is dimethyldimethoxysilane (DMDMS), where the 'R' groups are methyl (-CH3) groups.[1]

Physicochemical Properties of this compound Precursors

The utility of dimethoxysilanes as precursors is dictated by their physical and chemical properties. These properties influence the reaction kinetics and the characteristics of the final material. The following tables summarize key quantitative data for a representative this compound, dimethylthis compound (DMDMS).

Table 1: Physical Properties of Dimethylthis compound (DMDMS)

| Property | Value | Reference |

| CAS Number | 1112-39-6 | [1] |

| Molecular Formula | C4H12O2Si | [1][2] |

| Molecular Weight | 120.22 g/mol | [1][2] |

| Appearance | Colorless, clear liquid | [1][3] |

| Density | 0.88 g/mL at 25 °C | [1] |

| Boiling Point | 81.4 °C | [1] |

| Melting Point | -80 °C | [1] |

| Refractive Index (n20/D) | 1.369 - 1.3708 | [3] |

| Flash Point | -8 °C to 10 °C (closed cup) | [1] |

Table 2: Chemical and Safety Properties of Dimethylthis compound (DMDMS)

| Property | Value/Information | Reference |

| Purity | ≥98.0% (GC) | [1] |

| Main Impurities | ~3% Methyl Alcohol | |

| Solubility | Decomposes slowly in contact with moist air or water | [3] |

| Hazard Class | Flammable Liquid 2 | |

| Hazard Statements | H225: Highly flammable liquid and vapor | |

| Storage | Store in a cool, well-ventilated area | [1] |

The Sol-Gel Process: From Precursor to Material

The sol-gel process is a versatile method for producing solid materials from small molecules.[4] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound precursors, this process is primarily driven by hydrolysis and condensation reactions.

Hydrolysis and Condensation: The Core Reactions

The transformation of this compound precursors into an inorganic network occurs in two main steps:

-

Hydrolysis: The methoxy groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining methoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or methanol (B129727) as byproducts.[5]

The rates of these reactions are influenced by several factors, including pH, temperature, solvent, water-to-silane ratio, and the concentration of the precursor and catalyst.[5] Generally, hydrolysis is faster in acidic conditions, while condensation is promoted in basic conditions.

Reaction Pathway for this compound Polymerization

The following diagram illustrates the general reaction pathway for the hydrolysis and condensation of a this compound precursor, such as dimethylthis compound, leading to the formation of a polysiloxane network.

Experimental Protocols

This section provides detailed methodologies for the synthesis of silicon-based materials using this compound precursors.

Synthesis of Silica Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of silica nanoparticles using a this compound precursor, adapted from the well-established Stöber process.

Materials:

-

Dimethylthis compound (DMDMS)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control the particle size.

-

Addition of Catalyst: Add a specific amount of ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity. The amount of catalyst will influence the reaction rate and final particle size.

-

Introduction of the Precursor: While vigorously stirring the mixture, rapidly add the dimethylthis compound precursor.

-

Reaction and Particle Growth: Allow the reaction to proceed at room temperature under continuous stirring. The solution will become turbid as silica nanoparticles form and grow. The reaction time can be varied from a few minutes to several hours to achieve the desired particle size.

-

Particle Collection and Washing: Collect the synthesized silica nanoparticles by centrifugation.

-

Drying: Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 60-100 °C) to obtain a fine white powder.

Synthesis of Silicone Resin from Dimethylthis compound

This protocol outlines a general procedure for the synthesis of a simple silicone resin (polydimethylsiloxane) through the hydrolysis and polycondensation of dimethylthis compound.[6]

Materials:

-

Dimethylthis compound (DMDMS)

-

Isopropanol (or another suitable solvent)

-

Deionized water

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Mixing of Reactants: In a three-necked flask equipped with a mechanical stirrer, combine isopropanol, dimethylthis compound, deionized water, and a catalytic amount of concentrated sulfuric acid.[6]

-

Hydrolysis and Condensation: Stir the mixture mechanically at room temperature for a specified period (e.g., 1 hour) to allow for the hydrolysis of the methoxy groups and subsequent condensation to form siloxane bonds.[6]

-

Purification: The resulting product can be purified by separating the phases and removing the solvent and any unreacted starting material, for example, by reduced pressure distillation.[6]

Characterization of Silicon-Based Materials

A comprehensive characterization of the synthesized materials is crucial to understand their properties and performance. The following workflow outlines the key techniques used.

References

- 1. innospk.com [innospk.com]

- 2. Dimethoxydimethylsilane | C4H12O2Si | CID 66187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113549219A - Preparation method of polydimethylsiloxane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Dimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxysilane in organic solvents. Due to the reactive nature of this compound, particularly its susceptibility to hydrolysis, this guide focuses on its miscibility and reactivity with common organic solvents. Where available, quantitative data for closely related and more stable analogs, such as dimethylthis compound and diethoxydimethylsilane, are provided to offer valuable insights.

Introduction to this compound and its Solubility

This compound ((CH₃O)₂SiH₂) is an organosilicon compound of interest in various fields, including materials science and as a precursor in chemical synthesis. Its solubility in organic solvents is a critical parameter for its application in solution-based processes. The presence of two methoxy (B1213986) groups and a silicon-hydrogen bond dictates its solubility characteristics, influencing its interactions with different solvent classes.

Generally, this compound is expected to be miscible with a range of common organic solvents, a characteristic shared by many alkoxysilanes. This miscibility is essential for its use in formulations for coatings, as a reagent in organic synthesis, and for the preparation of silicon-based materials. However, its reactivity, particularly with protic solvents like alcohols in the presence of moisture or catalysts, can lead to hydrolysis and condensation reactions, impacting its stability in solution.

Qualitative and Quantitative Solubility Data

The following tables summarize the available solubility information for dimethylthis compound and diethoxydimethylsilane, which can be used as a proxy to estimate the solubility of this compound.

Table 1: Solubility of Dimethylthis compound in Organic Solvents

| Solvent | Chemical Class | Solubility | Notes |

| Ethanol | Alcohol | Soluble[1] | May undergo slow hydrolysis/transesterification, especially with moisture. |

| Acetone | Ketone | Soluble[1] | Generally a good solvent for many silanes. |

| Water | Protic | Decomposes[2] | Reacts with water to form methanol (B129727) and siloxanes.[3] |

Table 2: Solubility of Diethoxydimethylsilane in Organic Solvents

| Solvent | Chemical Class | Solubility | Notes |

| Water | Protic | Insoluble[4][5] | Reacts with moisture. |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[6] |

Experimental Protocols for Solubility Determination

The following are general experimental protocols for determining the miscibility and solubility of a liquid organosilane like this compound in an organic solvent. Safety Precautions: this compound and related compounds are flammable and can react with moisture to release flammable and toxic byproducts. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Solvents should be anhydrous.

Protocol for Determining Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Dry test tubes or vials with caps

-

Pipettes

Procedure:

-

In a dry test tube, add 1 mL of the anhydrous organic solvent.

-

To the same test tube, add 1 mL of this compound.

-

Cap the test tube and gently agitate the mixture for 30 seconds.

-

Visually inspect the mixture against a light source.

-

Observation:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

-

Protocol for Quantitative Solubility Determination (for stable analogs)

Objective: To determine the concentration of a stable silane (B1218182) analog (e.g., dimethylthis compound) in a saturated solution with a specific organic solvent.

Materials:

-

Stable silane analog

-

Anhydrous organic solvent of interest

-

Sealed vials

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add a known volume of the anhydrous organic solvent to a sealed vial containing a magnetic stir bar.

-

Gradually add the silane to the solvent while stirring until a slight excess of undissolved silane is observed, indicating a saturated solution.

-

Seal the vial and allow the mixture to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, let the solution stand to allow the undissolved silane to settle.

-

Carefully extract a known volume of the clear supernatant (the saturated solution).

-

Dilute the extracted sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC or other appropriate method to determine the concentration of the silane.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Factors Influencing Solubility and Stability

The solubility and stability of this compound in organic solvents are influenced by several factors, as illustrated in the diagram below. The principle of "like dissolves like" is a primary determinant, where non-polar silanes are more soluble in non-polar solvents. However, the reactivity of the Si-H and Si-OR bonds plays a crucial role in the stability of the solution.

Caption: Factors influencing this compound solubility.

Conclusion

This compound is expected to be miscible with a variety of common anhydrous organic solvents, particularly those with low to moderate polarity. However, its utility in solution is often limited by its reactivity, especially towards hydrolysis in the presence of moisture, which can be accelerated by acidic or basic catalysts. When selecting a solvent for applications involving this compound, it is crucial to consider not only the solubility but also the potential for chemical reactions that could alter the compound's structure and properties. For quantitative assessments, it is recommended to use stable analogs like dimethylthis compound and to employ rigorous anhydrous techniques in experimental determinations.

References

The Dawn of a Silicon-Oxygen Bond: Uncovering the Historical Synthesis of Dimethoxysilane

The synthesis of dimethoxysilane (H₂Si(OCH₃)₂), a foundational molecule in silicon chemistry, emerged from the pioneering work on silicon hydrides and their derivatives in the early 20th century. While a single, celebrated "discovery" is not prominently documented, its first preparation is intrinsically linked to the systematic exploration of chlorosilanes and their reactions with alcohols. The foundational work of chemists like Alfred Stock on silicon hydrides and the broader investigations into organosilicon compounds by figures such as Frederic Kipping laid the essential groundwork.

The most probable and historically consistent method for the first synthesis of this compound was the direct reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with methanol (B129727) (CH₃OH). This straightforward alcoholysis reaction, a cornerstone of silicon-alkoxy bond formation, would have been a logical step for early researchers exploring the reactivity of newly synthesized chlorosilanes.

Pioneering Efforts in Organosilicon Chemistry

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of silicon, driven by a desire to understand its parallels with carbon. French chemists Charles Friedel and James Crafts are credited with synthesizing the first organochlorosilane in 1863, opening the door to a new field of organometallic chemistry.[1] Following their lead, scientists like Albert Ladenburg and Frederic Kipping extensively investigated the reactions of organosilicon halides with various reagents, including alcohols, to create a diverse array of new compounds.[1][2]

A significant leap forward came with the work of German chemist Alfred Stock in the early 1900s. His meticulous and groundbreaking research on the silicon hydrides (silanes) and their halogenated derivatives, including dichlorosilane, provided the necessary precursors for the synthesis of compounds like this compound. Stock's development of high-vacuum manipulation techniques was crucial for handling these volatile and reactive substances. While Stock's primary focus was on the silicon hydrides themselves, the reactivity of chlorosilanes with alcohols was a well-established principle.

The Foundational Synthesis: Dichlorosilane and Methanol

The synthesis of this compound from dichlorosilane and methanol is a classic nucleophilic substitution reaction. The electronegative chlorine atoms on the silicon atom are readily displaced by the methoxy (B1213986) groups from methanol. The reaction proceeds as follows:

SiH₂Cl₂ + 2CH₃OH → H₂Si(OCH₃)₂ + 2HCl

This reaction would have been attractive to early researchers due to its simplicity and the availability of the reactants. The primary challenge would have been the handling of the moisture-sensitive and corrosive starting materials and products.

The "Direct Process" and the Rise of Alkoxysilanes

While the reaction of chlorosilanes with alcohols was a fundamental laboratory method, the industrial production of silicones and related materials was revolutionized by the "Direct Process," independently developed by Eugene G. Rochow in the United States and Richard Müller in Germany in the 1940s.[2] This process involves the direct reaction of elemental silicon with organic halides in the presence of a copper catalyst to produce organochlorosilanes.

Interestingly, Rochow also investigated the direct reaction of silicon with methanol. In 1948, he reported that the reaction of a silicon-copper mixture with methanol at 280 °C yielded tetramethoxysilane (B109134) (Si(OCH₃)₄) as the major product, with minor products containing Si-H and Si-CH₃ bonds.[3] This "chlorine-free" route to alkoxysilanes was a significant finding, although it did not directly produce this compound as the primary product. More contemporary research has shown that the direct reaction of silicon with methanol over copper-based catalysts can be controlled to produce trimethoxysilane (B1233946) and tetramethoxysilane.

Experimental Protocols of Early Synthesis

Table 1: Representative Early Laboratory Synthesis of this compound

| Parameter | Value/Description |

| Reactants | Dichlorosilane (SiH₂Cl₂), Anhydrous Methanol (CH₃OH) |

| Solvent | An inert, anhydrous solvent such as diethyl ether or benzene |

| Apparatus | A glass reaction flask equipped with a dropping funnel, a condenser, and a means to exclude atmospheric moisture (e.g., a drying tube) |

| Procedure | Dichlorosilane, dissolved in the inert solvent, would be placed in the reaction flask and cooled in an ice bath. A stoichiometric amount of anhydrous methanol, also dissolved in the solvent, would be added dropwise from the dropping funnel with stirring. |

| Reaction Control | The reaction is exothermic, so cooling would be necessary to control the rate and prevent side reactions. The evolution of hydrogen chloride gas would be observed. |

| Workup | After the addition of methanol was complete, the reaction mixture would be allowed to warm to room temperature. The hydrogen chloride byproduct could be removed by bubbling a stream of dry, inert gas (like nitrogen) through the solution or by neutralization with a non-reactive base. |

| Purification | The final product, this compound, would be isolated by fractional distillation under anhydrous conditions. |

| Yield | Early syntheses of this type would likely have produced moderate yields, with the primary challenges being the prevention of hydrolysis and the complete removal of HCl. |

Logical Flow of Discovery and Synthesis

The historical path to the synthesis of this compound can be visualized as a logical progression of scientific inquiry.

Generalized Synthesis Pathway

The fundamental chemical transformation in the synthesis of this compound from a chlorosilane precursor is the nucleophilic substitution at the silicon center.

References

Methodological & Application

Application Notes and Protocols for Alkoxysilanes in Atomic Layer Deposition

Introduction to Alkoxysilanes in ALD

Alkoxysilane precursors are a class of silicon-containing compounds that are valuable for the deposition of high-quality silicon dioxide (SiO₂) thin films via Atomic Layer Deposition. These precursors offer an alternative to more traditional chloride-based precursors, often with advantages in terms of lower deposition temperatures and reduced halogen contamination in the resulting films. The general structure of an alkoxysilane involves a central silicon atom bonded to one or more alkoxy (-OR) groups.

Dimethoxysilane (SiH₂(OCH₃)₂) is a member of this family. While not as extensively documented in ALD literature as other precursors, its chemical structure suggests potential for SiO₂ deposition. This document will provide an overview of the anticipated use of this compound and detailed protocols based on analogous, well-characterized alkoxysilane precursors.

Precursor Properties: Dimethylthis compound

Due to the limited data on this compound, we present the properties of the closely related compound, dimethylthis compound (Si(CH₃)₂(OCH₃)₂), to provide an indication of the expected physical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂O₂Si | [1][2] |

| Molecular Weight | 120.22 g/mol | [1] |

| CAS Number | 1112-39-6 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-82 °C | [1] |

| Vapor Pressure | 100 mmHg @ 36°C | [1] |

| Flash Point | -1 °C | [1] |

Note: The vapor pressure of the precursor is a critical parameter for ALD as it determines the efficiency of its delivery into the reaction chamber.

Atomic Layer Deposition of Silicon Dioxide

The ALD of SiO₂ is a cyclical process involving the sequential exposure of a substrate to a silicon precursor and an oxygen source (co-reactant), separated by inert gas purges. This self-limiting surface reaction allows for precise, layer-by-layer film growth.

3.1. General ALD Cycle for SiO₂ using an Alkoxysilane Precursor

A typical thermal ALD cycle for depositing SiO₂ using an alkoxysilane precursor and ozone (O₃) as the co-reactant consists of four steps:

-

Alkoxysilane Pulse: The alkoxysilane precursor is pulsed into the reactor and chemisorbs onto the substrate surface.

-

Purge 1: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas purge.

-

Ozone Pulse: Ozone is introduced into the chamber and reacts with the adsorbed precursor layer to form a silicon dioxide monolayer and volatile byproducts.

-

Purge 2: The gaseous byproducts and any remaining ozone are purged from the chamber.

This cycle is repeated to achieve the desired film thickness.

Experimental Protocols (Based on Analogous Precursors)